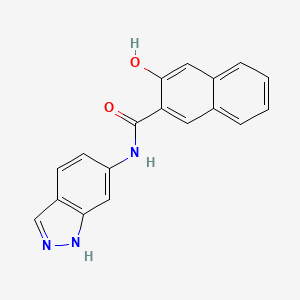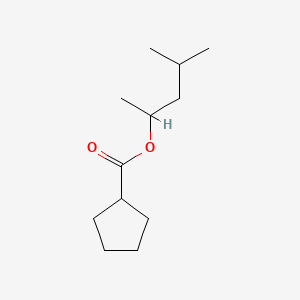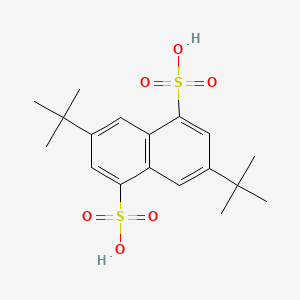
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid is a chemical compound with the molecular formula C18H24O6S2 and a molecular weight of 400.51 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two sulfonic acid groups attached to a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid typically involves the sulfonation of 3,7-di-tert-butylnaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid groups play a crucial role in these interactions, often forming strong ionic bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid can be compared with other similar compounds, such as:
2,6-Di-tert-butylnaphthalene: This compound lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,5-Naphthalenedisulfonic acid: This compound does not have the tert-butyl groups, which affects its solubility and reactivity.
2,6-Diisopropylnaphthalene: Similar to 2,6-Di-tert-butylnaphthalene but with isopropyl groups instead of tert-butyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and sulfonic acid groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
47486-75-9 |
|---|---|
Molecular Formula |
C18H24O6S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,7-ditert-butylnaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H24O6S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChI Key |
UAVWWXVXXQGHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


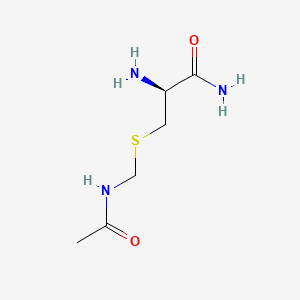
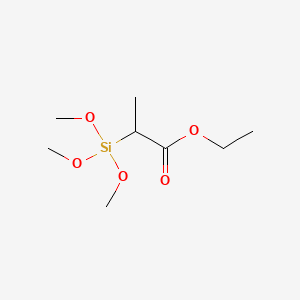
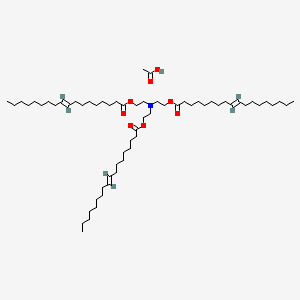
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

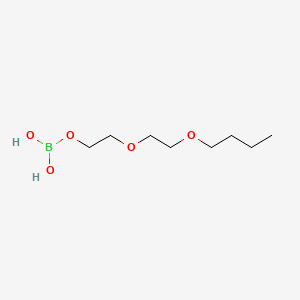

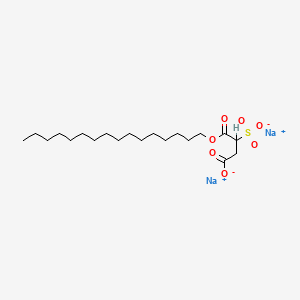
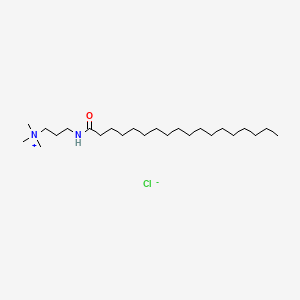

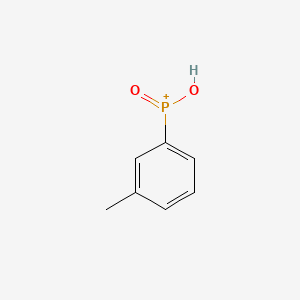
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
